ArphamenineBHemisulfate
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Overview
Description
Arphamenine B hemisulfate is a compound known for its role as an inhibitor of aminopeptidase B, a Zn2±dependent exopeptidase. This enzyme selectively removes arginine and/or lysine residues from the NH2-terminus of several peptide substrates . The compound is isolated from bacteria and has applications in enhancing immune responses and characterizing novel proteases .
Preparation Methods
Arphamenine B hemisulfate is synthesized through microbial fermentation. The compound is isolated from bacterial cultures, specifically those that produce aminopeptidase B inhibitors . The synthetic route involves the fermentation of bacteria, followed by extraction and purification processes to obtain the pure compound. The reaction conditions typically involve maintaining the bacterial cultures at optimal growth conditions, followed by the use of solvents and chromatographic techniques for purification .
Chemical Reactions Analysis
Arphamenine B hemisulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Arphamenine B hemisulfate has a wide range of scientific research applications:
Mechanism of Action
Arphamenine B hemisulfate exerts its effects by inhibiting aminopeptidase B, a Zn2±dependent exopeptidase. The compound binds to the active site of the enzyme, preventing it from cleaving arginine and lysine residues from peptide substrates. This inhibition leads to the accumulation of peptide substrates, which can enhance immune responses and affect various biological pathways .
Comparison with Similar Compounds
Arphamenine B hemisulfate is unique compared to other aminopeptidase B inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:
Bestatin: Another aminopeptidase inhibitor, but with a different mechanism of action and specificity.
Leuhistin: Inhibits aminopeptidase M, another member of the aminopeptidase family, but not aminopeptidase B.
Arphamenine B hemisulfate stands out due to its selective inhibition of aminopeptidase B and its ability to enhance immune responses .
Properties
IUPAC Name |
(2R,5S)-5-amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4.H2O4S/c17-13(2-1-7-20-16(18)19)14(22)9-11(15(23)24)8-10-3-5-12(21)6-4-10;1-5(2,3)4/h3-6,11,13,21H,1-2,7-9,17H2,(H,23,24)(H4,18,19,20);(H2,1,2,3,4)/t11-,13+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPZBEQQKUCCLX-YLAFAASESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)[C@H](CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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